molecular formula C10H19ClN2O B1430039 4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride CAS No. 1432677-76-3

4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride

Cat. No. B1430039
M. Wt: 218.72 g/mol
InChI Key: JGWWQIQFYIIYOH-UHFFFAOYSA-N
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Description

“4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride” is a chemical compound with the CAS Number: 1427380-63-9 . Its IUPAC name is 2,3,6,7-tetrahydro-5H-[1,4]oxazino[4,3,2-de]quinoxaline hydrochloride .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . They were synthesized by three-component condensations of acetoacetic acid N-aryl (N, N-diethyl)amides with salicylaldehyde and thiourea in EtOH in the presence of a sodium-bisulfate catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O.ClH/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8;/h1-3,11H,4-7H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride” is 212.68 . It is a powder at room temperature .

Scientific Research Applications

  • Application Summary : This compound has been studied for its potential anti-inflammatory properties . It’s considered promising in the development of nonsteroidal anti-inflammatory drugs .
  • Methods of Application : The compound was synthesized by three-component condensations of acetoacetic acid N-aryl(N,N-diethyl)amides with salicylaldehyde and thiourea in EtOH in the presence of a sodium-bisulfate catalyst . Then, its analgesic activity and acute toxicity were studied .
  • Results or Outcomes : The compound showed high analgesic activity in combination with low acute toxicity . It’s suggested that these compounds could be rated as promising due to their high anti-inflammatory activity .

properties

IUPAC Name

4-oxa-1,10-diazatricyclo[7.3.1.05,13]tridecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c1-2-8-10-9(3-1)13-7-6-12(10)5-4-11-8;/h8-11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWWQIQFYIIYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1)OCCN3CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride
Reactant of Route 2
4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride
Reactant of Route 3
4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride
Reactant of Route 4
4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride
Reactant of Route 5
4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride
Reactant of Route 6
4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride

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